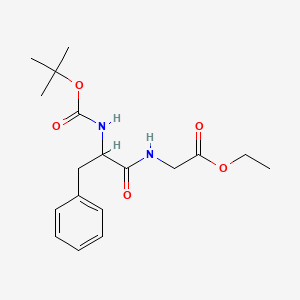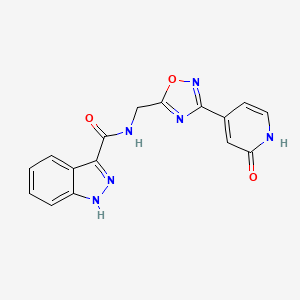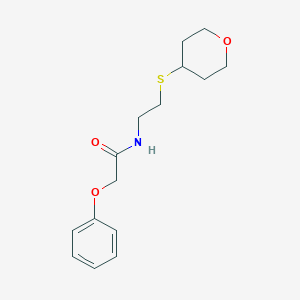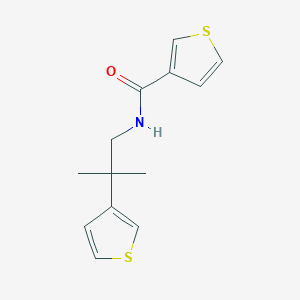![molecular formula C16H21N5O B2546755 1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097868-05-6](/img/structure/B2546755.png)
1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a pyridinyl group, a pyrazolyl group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. The cyclopentyl, pyridinyl, pyrazolyl, and urea groups would each contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial Compounds Synthesis
Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has been conducted to explore their use as antibacterial agents. The synthesis process involves reacting various active methylene compounds to produce derivatives including pyran, pyridine, and pyridazine, alongside pyrazole and oxazole derivatives. Some of these compounds demonstrated high antibacterial activity, indicating their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Oligomeric and Macrocyclic Ureas
Another study explored the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine. It found that specific conditions led to the formation of cyclic trimers and tetramers. This research highlights the potential for designing new cyclic compounds with varied applications, including materials science and drug development (Gube et al., 2012).
Molecular Interactions and Hydrogen Bonding
The effects of substituents on pyrid-2-yl ureas toward intramolecular hydrogen bonding and complexation with cytosine were examined, revealing insights into molecular conformation and interaction mechanisms. This research contributes to understanding how molecular modifications can influence binding affinities and molecular structures, with implications for designing more effective molecular probes and therapeutic agents (Chien et al., 2004).
Recognition of Urea and Derivatives
A study on a novel pyridine-incorporated cyclo[6]aramide revealed its capacity for recognizing urea and its derivatives through multiple hydrogen bonding interactions. This research opens new avenues for developing sensors and selective binding materials for urea and similar molecules, which could have significant applications in environmental monitoring and diagnostic assays (Kang et al., 2017).
Eco-Friendly Catalysis
The development of eco-friendly catalysis methods using urea as an organo-catalyst for synthesizing diverse and densely functionalized heterocyclic scaffolds was demonstrated. Such research promotes sustainable chemistry practices while expanding the toolkit available for synthesizing complex organic molecules, potentially useful in pharmaceuticals and materials science (Brahmachari & Banerjee, 2014).
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like soluble epoxide hydrolase .
Biochemical Pathways
Similar compounds have been known to affect pathways related to hypertension, inflammation, and pain syndromes .
Result of Action
Similar compounds have been known to inhibit rna virus replication and soluble epoxide hydrolase .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(20-15-5-1-2-6-15)18-8-9-21-12-14(11-19-21)13-4-3-7-17-10-13/h3-4,7,10-12,15H,1-2,5-6,8-9H2,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDYZXNFVIHPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)
![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)

![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)


![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)



